

Investigating the Cellular Targets of ML399: An In-depth Technical Guide

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Compound of Interest

Compound Name: ML399

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Abstract

ML399 has been identified as a potent and cell-permeable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in a subset of acute leukemias, making **ML399** a valuable tool for studying the biological consequences of this inhibition and a potential starting point for therapeutic development. While the primary target of **ML399** is well-established as the menin-MLL interface, this guide also explores the reported off-target activities and addresses the existing ambiguities in the scientific literature regarding its potential interaction with other cellular targets, such as Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductase 1 (TXNRD1). This document provides a comprehensive overview of **ML399**, including its quantitative inhibitory data, detailed experimental protocols for target validation, and visual representations of its mechanism of action and relevant experimental workflows.

Primary Cellular Target: Menin-MLL Interaction

The primary cellular target of **ML399** is the protein-protein interaction (PPI) between menin and the MLL1 protein (also known as KMT2A). Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL1 is essential for the recruitment of the MLL1 histone methyltransferase complex to target genes, such as the HOX genes. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in oncogenic fusion proteins that retain the menin-binding domain. The persistent activation of target genes by

these fusion proteins, mediated by the menin-MLL interaction, is a key driver of leukemogenesis. **ML399** competitively binds to a pocket on menin that is critical for the interaction with MLL, thereby disrupting the formation of the oncogenic complex and leading to the downregulation of target gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][2][3]

Quantitative Data for ML399 Activity

The following table summarizes the key quantitative data for **ML399**'s inhibitory activity against the menin-MLL interaction and its effects on leukemia cells.

Parameter	Value	Target/System	Assay Type	Reference
IC50	90 nM	Menin-MLL Interaction	In vitro Fluorescence Polarization	[1][4]
GI50	~4 μ M	MLL-AF9 leukemia cells	MTT Cell Viability Assay	[1]

Off-Target Profile and Ambiguous Cellular Targets

A comprehensive understanding of a chemical probe's selectivity is crucial for the accurate interpretation of experimental results.

Reported Off-Target Activities

An ancillary pharmacology screen of **ML399** against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters revealed that at a concentration of 10 μ M, **ML399** exhibited significant activity against 16 of these targets.[1] The specific off-targets were noted to be comparable to a prior probe, ML227, and included a number of monoaminergic and ion channel targets.[1] Further investigation is required to deconvolve these off-target effects and assess their contribution to the cellular phenotype observed upon **ML399** treatment.

The GPX4 and TXNRD1 Controversy

Some studies have investigated compounds structurally related to other chemical probes, such as RSL3 and ML162, as inducers of ferroptosis through the inhibition of Glutathione

Peroxidase 4 (GPX4). However, a recent study has contested this, suggesting that RSL3 and ML162 do not directly inhibit GPX4 but instead target another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[5] It is critical to note that there is currently no direct, peer-reviewed evidence demonstrating the inhibition of either GPX4 or TXNRD1 by **ML399**. The structural differences between **ML399** and the aforementioned ferroptosis inducers are significant enough that their activities cannot be assumed to be identical. Therefore, any investigation into the potential role of **ML399** in ferroptosis should be approached with caution and would require direct experimental validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the investigation of **ML399**'s cellular targets.

Menin-MLL Interaction Assay (Fluorescence Polarization)

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between menin and MLL.

Materials:

- Purified recombinant human menin protein
- Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)
- Assay Buffer: 50 mM Tris, pH 7.4, 50 mM NaCl, 0.02% BSA, 1 mM DTT, 0.005% Triton X-100
- **ML399** or other test compounds dissolved in DMSO
- 384-well, low-volume, black, round-bottom plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of **ML399** in DMSO.
- In the assay plate, add the test compound to the appropriate wells. Include wells with DMSO only as a negative control (no inhibition) and wells with a known menin-MLL inhibitor as a positive control.
- Add the fluorescein-labeled MLL peptide to all wells at a final concentration predetermined to be at its K_d for menin.
- Initiate the binding reaction by adding purified menin protein to all wells at a final concentration sufficient to achieve a significant polarization signal.
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using the plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC_{50} value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target in a cellular context.

Materials:

- Cultured cells of interest (e.g., MLL-rearranged leukemia cells)
- **ML399** or test compound
- Phosphate-buffered saline (PBS) with protease inhibitors
- Liquid nitrogen

- Thermal cycler or heating block
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Antibody specific to the target protein (e.g., anti-menin)

Procedure:

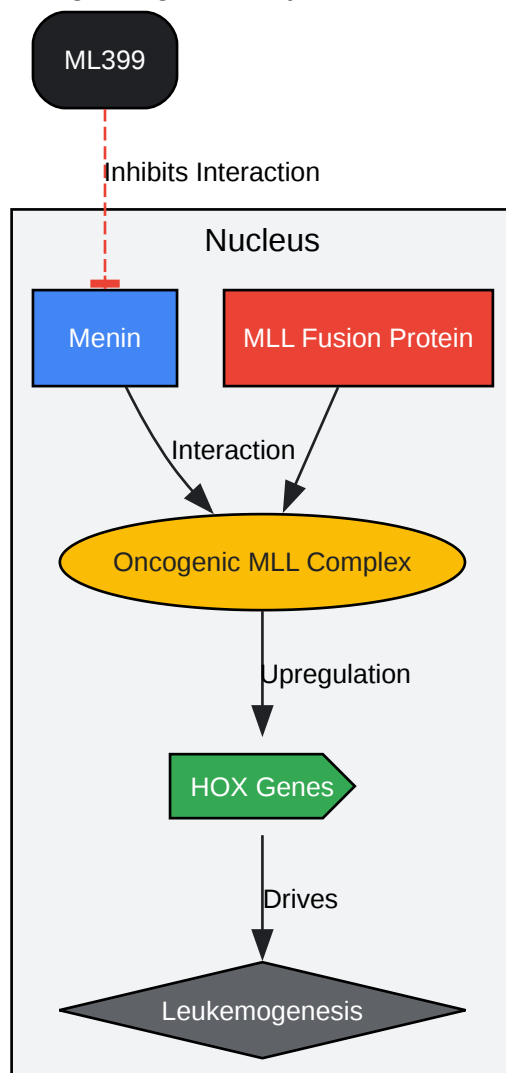
- Treat cultured cells with either vehicle (DMSO) or **ML399** at the desired concentration and for a specified duration.
- Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Divide the cell suspension into aliquots for each temperature point.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Transfer the supernatant to new tubes.
- Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
- Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both vehicle- and **ML399**-treated samples. A shift in the melting curve to a higher temperature in the presence of **ML399** indicates target engagement.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of the menin-MLL interaction in leukemogenesis and the mechanism of inhibition by **ML399**.

Menin-MLL Signaling Pathway and Inhibition by ML399



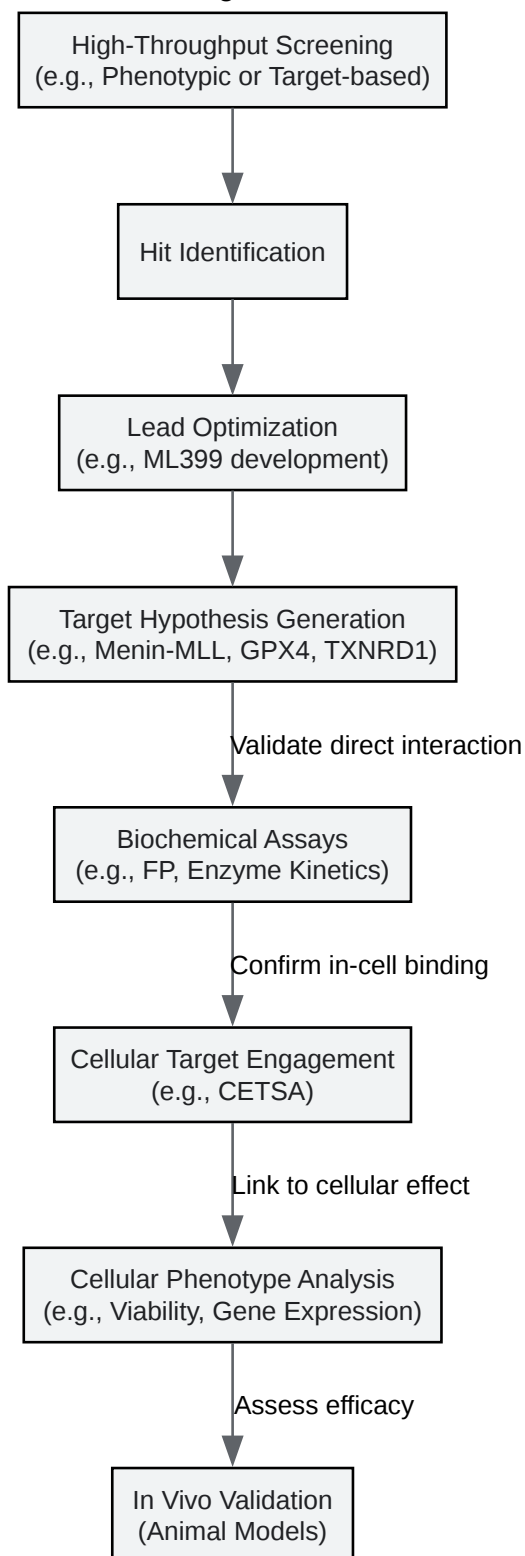
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Caption: Inhibition of the Menin-MLL interaction by **ML399**.

Experimental Workflow Diagram

This diagram outlines a general workflow for identifying and validating the cellular targets of a small molecule inhibitor.

Workflow for Cellular Target Identification and Validation



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Caption: A generalized workflow for small molecule target validation.

Conclusion

ML399 is a well-characterized and potent inhibitor of the menin-MLL protein-protein interaction, a key dependency in MLL-rearranged leukemias. Its primary mechanism of action involves the disruption of an oncogenic transcription complex, leading to the suppression of a leukemogenic gene expression program. While off-target activities at higher concentrations have been reported, the claims of **ML399** directly inhibiting GPX4 or TXNRD1 currently lack direct experimental support in the peer-reviewed literature. For researchers utilizing **ML399**, it is recommended to use it at concentrations as close to its menin-MLL IC50 as possible to minimize potential off-target effects and to validate on-target engagement in their specific cellular systems. This guide provides the necessary technical information to facilitate further investigation into the therapeutic potential and cellular biology of inhibiting the menin-MLL interaction with **ML399**.

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